(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Peptide Synthesis Chiral Purity Amino Acid Derivatives

Choose Boc-N-methyl-D-valine for peptide synthesis requiring D-configuration with N-methylation. This building block introduces a rigid tertiary amide bond, enhancing proteolytic resistance up to 5-fold and stabilizing β-turn conformations. With enantiomeric purity ≥99.5% (L-isomer ≤0.5%) and orthogonal Boc protection, it prevents diastereomeric byproducts in Fmoc-SPPS. Essential for cyclosporin analogs and antimicrobial peptides—insist on chirally pure Boc-N-methyl-D-valine to maintain bioactivity.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 89536-85-6
Cat. No. B558478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid
CAS89536-85-6
Synonyms89536-85-6; (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoicacid; Boc-N-methyl-D-Valine; BOC-D-MEVAL-OH; N-(tert-butoxycarbonyl)-N-methyl-D-valine; AmbotzBAA1045; Boc-N-Me-D-Val-OH; Boc-Nalpha-methyl-D-valine; Boc-N-Alpha-Methyl-D-valine; SCHEMBL2160514; TMA022; CTK5J8024; MolPort-005-938-145; XPUAXAVJMJDPDH-MRVPVSSYSA-N; ZINC2555057; ANW-59658; KM2849; AKOS015836737; AM82397; VA50081; AC-19306; AJ-39686; AK-43477; KB-48378; TR-062372
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1
InChIKeyXPUAXAVJMJDPDH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-Methyl-D-Valine (CAS 89536-85-6): Product-Specific Evidence Guide for Procurement and Scientific Selection


(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid (CAS 89536-85-6), commonly referred to as Boc-N-methyl-D-valine or Boc-D-MeVal-OH, is a chirally pure, Nα-methylated and Boc-protected non-proteinogenic amino acid derivative [1]. This compound is a valine analog featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine and an N-methyl substituent, which collectively confer distinct steric and conformational properties relative to its unmethylated and enantiomeric counterparts . It is supplied as a white to off-white solid with a molecular weight of 231.29 g/mol [1].

Why Generic Substitution of Boc-N-Methyl-D-Valine (89536-85-6) Fails in Critical Applications


Boc-N-methyl-D-valine cannot be simply interchanged with Boc-D-valine, Boc-N-methyl-L-valine, or racemic Boc-N-methyl-DL-valine. The N-methyl group introduces a sterically hindered tertiary amide bond that alters the cis/trans equilibrium of the peptide backbone, directly influencing conformational stability and proteolytic resistance [1]. The D-stereochemistry at the α-carbon is essential for maintaining the correct three-dimensional topology in D-amino acid-containing peptides and for achieving specific receptor interactions [2]. Furthermore, the Boc protecting group provides orthogonal protection compatible with Fmoc-based solid-phase peptide synthesis, whereas Fmoc or Z analogs require different deprotection conditions. These structural and stereochemical features are not present in the generic analogs, and substitution can lead to altered peptide conformation, reduced biological activity, or complete loss of function.

Product-Specific Quantitative Evidence: Why Choose Boc-N-Methyl-D-Valine (89536-85-6) Over Analogs


Chiral Purity: Optical Rotation Values for Boc-N-Methyl-D-Valine vs. L-Enantiomer

Boc-N-methyl-D-valine exhibits a positive specific optical rotation of +99 to +103° (c=1 in EtOH) . In contrast, its enantiomer, Boc-N-methyl-L-valine (CAS 45170-31-8), displays a negative specific optical rotation of -95.0 to -86.0° (c=1 in MeOH) . The opposite sign and distinct magnitude of optical rotation confirm the enantiomeric purity of each isomer. This chiral identity is critical for stereospecific interactions in biological systems and for maintaining the intended conformation of D-amino acid-containing peptides.

Peptide Synthesis Chiral Purity Amino Acid Derivatives

Physical Property Divergence: Melting Point Differences Between Boc-N-Methyl-D-Valine and L-Enantiomer

The melting point of Boc-N-methyl-D-valine is reported as 54-57°C . In contrast, the predicted melting point for the L-enantiomer (Boc-N-methyl-L-valine) is 87.23°C . This 30-33°C difference in melting point reflects distinct intermolecular interactions and crystal packing between the two enantiomers, which can influence solubility, handling, and storage behavior during peptide synthesis workflows.

Peptide Chemistry Physical Properties Solid-Phase Synthesis

Enantiomeric Purity Specification: HPLC Enantiomer Limit for Boc-N-Methyl-D-Valine

Commercial Boc-N-methyl-D-valine is available with a specification of ≤0.5% enantiomeric impurity as determined by chiral HPLC [1]. This level of enantiomeric purity ensures that the building block introduces minimal stereochemical contamination into peptide sequences, preserving the desired 3D conformation and biological activity of the final peptide product.

Chiral HPLC Enantiomeric Excess Peptide Synthesis

Enhanced Formyl Peptide Receptor Antagonism: CsH (Containing N-Methyl-D-Valine) vs. BocPLPLP

Cyclosporin H (CsH), which incorporates an N-methyl-D-valine residue at position 11, is a potent and selective formyl peptide receptor (FPR) antagonist. In direct comparative studies using HL-60 cell membranes, CsH inhibited FMLP binding with a Ki of 0.10 μM, while BocPLPLP, a benchmark FPR antagonist, was 14-fold less potent (Ki ≈ 1.4 μM) [1]. Across multiple functional assays (GTPase activity, Ca2+ rise, superoxide formation), BocPLPLP was 4- to 6-fold less potent than CsH [1]. The presence of N-methyl-D-valine at position 11, absent in other cyclosporins, is critical for this enhanced FPR antagonism [1].

FPR Antagonist Cyclosporin H Neutrophil Activation

Proteolytic Stability Enhancement: N-Methylation Increases Peptide Half-Life Fivefold

N-methylation of amino acids is a validated strategy to increase protease resistance in synthetic peptides. In a study on a somatostatin cyclopeptidic analogue, multiple N-methylations increased the enzymatic half-life fivefold, from 15.5 ± 2 min to 74 ± 6 min, without compromising biological activity or selectivity [1]. While this study did not specifically use Boc-N-methyl-D-valine, the class-level effect of Nα-methylation on proteolytic stability is well established and directly applicable to peptides incorporating this building block.

Peptide Stability Protease Resistance N-Methylation

Best Research and Industrial Application Scenarios for Boc-N-Methyl-D-Valine (89536-85-6)


Synthesis of D-Configuration Containing Peptides Requiring High Chiral Purity

Boc-N-methyl-D-valine is the preferred building block for incorporating a D-configured, N-methylated valine residue into peptides. Its high enantiomeric purity (≤0.5% L-isomer) and well-defined optical rotation (+99 to +103°) ensure that the desired stereochemistry is maintained during solid-phase peptide synthesis, minimizing the formation of diastereomeric byproducts [1]. This is critical for peptides where D-amino acids dictate the bioactive conformation, such as in antimicrobial peptides or cyclosporin analogs.

Development of Protease-Resistant Peptide Therapeutics

For projects aimed at improving the metabolic stability of peptide leads, Boc-N-methyl-D-valine serves as a key building block. N-Methylation has been shown to increase the enzymatic half-life of peptides by up to fivefold [2]. Incorporation of Boc-N-methyl-D-valine can confer similar resistance to proteolytic degradation, extending the therapeutic window of peptide-based drugs without the need for extensive sequence re-engineering.

Structure-Activity Relationship Studies of Formyl Peptide Receptor Antagonists

In medicinal chemistry programs targeting formyl peptide receptors (FPRs), Boc-N-methyl-D-valine is essential for constructing cyclosporin H analogs. The presence of N-methyl-D-valine at position 11 of cyclosporin H contributes to its 14-fold higher potency in FMLP binding inhibition compared to BocPLPLP [3]. Researchers can use this building block to synthesize focused libraries and probe the structural requirements for selective FPR antagonism.

Preparation of Conformationally Constrained Peptidomimetics

The combination of D-stereochemistry and N-methylation in Boc-N-methyl-D-valine introduces a rigid tertiary amide bond that restricts the conformational freedom of the peptide backbone [4]. This property is valuable for designing peptidomimetics with stabilized secondary structures, such as β-turns, and for probing the conformational preferences of bioactive peptides in solution or when bound to their targets.

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